molecular formula C6H9BrO3 B008586 Methyl 4-bromo-3-oxopentanoate CAS No. 105983-77-5

Methyl 4-bromo-3-oxopentanoate

Cat. No. B008586
M. Wt: 209.04 g/mol
InChI Key: HCBQTGAZENNMLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 4-bromo-3-oxopentanoate and its analogs often involves bromination–dehydrobromination reactions. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate is synthesized through bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate, showcasing its role as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to Michael adducts formation (Vasin et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4β-bromo-7α-ethoxy-carbonyloxy-3-oxo-5β-cholanoate, has been detailed through X-ray analysis. This analysis reveals the orientation of the Br-C4 bond and the conformation of the compound's rings, providing insights into the structural dynamics of such molecules (Armas et al., 1999).

Chemical Reactions and Properties

Methyl 4-bromo-3-oxopentanoate participates in a variety of chemical reactions, including Michael addition reactions and reactions with acetylacetone, yielding products like methyl (E)-3-acetyl-2-[(4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate, demonstrating the compound's reactivity and utility in synthetic chemistry (Vasin et al., 2017).

Physical Properties Analysis

The crystal and molecular structures of compounds related to methyl 4-bromo-3-oxopentanoate, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, have been compared, highlighting the significance of hydrogen bonds, Br⋯O interactions, and π–π interactions in forming two-dimensional architectures (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of methyl 4-bromo-3-oxopentanoate derivatives, such as their reactivity in the presence of zinc and the formation of δ-hydroxy-β-methylidenecarboxylic acid esters, have been explored. These studies are crucial for understanding the compound's versatility in synthetic organic chemistry (Mineeva & Kulinkovich, 2008).

Scientific Research Applications

  • Synthesis of Novel Compounds

    Methyl (E)-3-acetyl-2-[(4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate is a novel product in the synthesis of enol structures (Vasin, Bolusheva, & Somov, 2017).

  • Synthetic Equivalent in Reactions

    Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate acts as a synthetic equivalent of methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate in reactions with dimethyl malonate and methyl acetoacetate (Vasin et al., 2016).

  • Potential Pharmaceutical Applications

    Methyl 2,3-pentadienoate reacts with bromine to produce 4-bromo-5-methyl-5H-furan-2-one, a complex mixture with potential applications in pharmaceuticals (Font, Gracia, & March, 1990).

  • Optimal Synthetic Technology

  • Preparation of Other Compounds

    Methyl 7-hydroxyhept-5-ynoate can be prepared by reacting methyl 4-bromo-1-butanimidate hydrochloride with trimethyl ortho-4-bromobutanoate, yielding methyl 4-(2-propynyloxy)butanoate as a product (Casy, Patterson, & Taylor, 2003).

  • Synthesis of Amino Acids and Derivatives

    Synthesis of 4-OXO-5-aminopentanoic acid hydrochloride from 1-phthalimido-3-bromoacetone and Meldrum's acid, or by selective bromination of 4-oxopentanoic acid, demonstrates the compound's versatility in producing biologically relevant molecules (Zav’yalov & Zavozin, 1987).

  • Metabolic Studies

    Studies on the metabolism of related compounds, such as 4-methyl-2-oxopentanoate, in various biological systems like human plasma and rat pancreatic islets, shed light on the metabolic pathways and potential biomedical applications of these compounds (Schadewaldt, Wendel, & Hammen, 1996; Hutton, Sener, & Malaisse, 1979).

  • Catalytic Activity and Enzymatic Methods

    The study of optically active polymers containing oxime groups for catalysis and the development of enzymatic methods for estimating 4-methyl-2-oxopentanoate in plasma samples are examples of the compound's role in facilitating advanced chemical and biochemical processes (Aglietto et al., 1980; Schadewaldt et al., 1989).

Safety And Hazards

Methyl 4-bromo-3-oxopentanoate is harmful if swallowed and can cause skin and eye irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Relevant Papers A paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” describes the synthesis and structure of a novel ortho-fluoroazobenzene, which is similar to Methyl 4-bromo-3-oxopentanoate . The paper could provide valuable insights into the properties and potential applications of Methyl 4-bromo-3-oxopentanoate.

properties

IUPAC Name

methyl 4-bromo-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBQTGAZENNMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431178
Record name METHYL 4-BROMO-3-OXOPENTANOATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-oxopentanoate

CAS RN

105983-77-5
Record name Methyl 4-bromo-3-oxopentanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 4-BROMO-3-OXOPENTANOATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 4-bromo-3-oxo-, methyl ester
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Synthesis routes and methods I

Procedure details

Methyl 3-oxopentanoate (1 g, 7.68 mmol) was dissolved in chloroform (30 mL). Bromine (0.4 mL, 7.80 mmol) was added under ice-cooling and the mixture was stirred for 40 minutes. The reaction solution was washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting compound was used for the next reaction without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of bromine (8.61 mL, 167 mmol) in chloroform (20 mL, 200 mmol) was added dropwise over a period of 2 h to a solution of 3-oxopentanoic acid, methyl ester (Aldrich, 21.0 mL, 167 mmol) in chloroform (147 mL, 1840 mmol), at 0° C. (ice bath). The reaction mixture was stirred for 30 min at 0° C. and then allowed to stand at room temperature overnight. While stirring, a stream of air was bubbled through the solution for 1 hour. After drying over sodium sulfate, the solvent was evaporated under reduced pressure leaving the desired compound.
Quantity
8.61 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a cooled (0° C.) solution of methyl 3-oxopentanoate (9.62 mL, 76.8 mmoles, Acros) in carbon tetrachloride (60 mL) is added dropwise over a period of 45 minutes a solution of bromine (3.96 mL, 76.8 mmoles) in carbon tetrachloride (10 mL). After 30 minutes, let stir at room temperature for one hour. Bubbled N2 through reaction mixture for twenty minutes. Concentrated to yield the title compound as a brown oil. MS (EI) 208, 210 (M)+, Br pattern.
Quantity
9.62 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.96 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of bromine (28.3 g, 0.177 mol) in chloroform (30 mL) was added dropwise over 2 h to a solution of methyl propionylacetate (23.5 g, 0.177 mol) in chloroform (155 mL) at 0-5° C. The mixture was stirred for 30 min, and the cooling bath was removed. The mixture was stirred for 18 h, and ice water (200 mL) was added. The organic layer was collected and washed with cold water (2×200 mL), 10% aqueous sodium thiosulfate (2×200 mL) and brine (200 mL). The filtered solution was dried (Na2SO4) and concentrated to 36.5 g of the title compound as a clear liquid.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JL Collins, SG Blanchard, GE Boswell… - Journal of Medicinal …, 1998 - ACS Publications
… The thiazole alcohol for 4 (Scheme 2) was synthesized following exposure of thiobenzamide to methyl 4-bromo-3-oxopentanoate 17 in hot toluene followed by ester reduction with LAH …
Number of citations: 152 pubs.acs.org
BC Lee, KC Lee, H Lee, RH Mach… - Bioconjugate …, 2007 - ACS Publications
… Methyl 4-bromo-3-oxopentanoate and (2S)-2-((2-benzoylphenyl)amino)-3-(4-hydroxyphenyl… -dichlorobenzene (50 mL) was added methyl 4-bromo-3-oxopentanoate (1.84 g, 8.85 mmol)…
Number of citations: 39 pubs.acs.org
K Otake, S Azukizawa, M Fukui… - Chemical and …, 2011 - jstage.jst.go.jp
… Amidation of 3g and h afforded 7g and h, which were treated with methyl 4-bromo-3-oxopentanoate (8) to give oxazole derivatives (6g,h). Hydrogenation of 6c afforded 6i. Reduction of …
Number of citations: 14 www.jstage.jst.go.jp
W Zhang, W Liu, X Jiang, F Jiang, H Zhuang… - European journal of …, 2011 - Elsevier
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives were synthesized and their antibacterial activities were evaluated against fungus, Gram-negative and …
Number of citations: 44 www.sciencedirect.com
J Liu, F Jiang, X Jiang, W Zhang, J Liu, W Liu… - European journal of …, 2012 - Elsevier
… The methyl 4-bromo-3-oxopentanoate (10 g, 45 mmol) was dissolved in toluene (200 mL), and then benzamide (5.45 g, 45 mmol) was added in portions. The reaction mixture was …
Number of citations: 35 www.sciencedirect.com
J Liu, F Jiang, Y Jin, Y Zhang, J Liu, W Liu… - European journal of …, 2012 - Elsevier
… In general, compounds 9a–h were prepared in five steps starting from commercially available methyl 4-bromo-3-oxopentanoate 1 and respective substituted benzamides 2 (Scheme 1). …
Number of citations: 31 www.sciencedirect.com
K Morishita, Y Shoji, M Fukui, Y Ito, T Kitao… - Chemical and …, 2018 - jstage.jst.go.jp
… A mixture of isobutylamide (13.0 g, 149 mmol) and methyl 4-bromo-3-oxopentanoate (28.0 g, 134 mmol) in toluene (200 mL) was refluxed for 16 h. After cooling to room temperature, …
Number of citations: 4 www.jstage.jst.go.jp
H Lee - 2008 - search.proquest.com
Peroxisome proliferator activated-receptor gamma (PPARγ) binds to peroxisome receptor response elements (PPRE) with its heterodimeric partner, retinoid X receptor, and regulates …
Number of citations: 0 search.proquest.com

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